molecular formula C9H17NO2 B13629006 (3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine

(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine

Cat. No.: B13629006
M. Wt: 171.24 g/mol
InChI Key: SUGDGIUXVDIHRQ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine is a chemical compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

The synthesis of rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the furan ring, followed by the introduction of the ethoxy and amine groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds in the furan ring, leading to the formation of addition products.

Scientific Research Applications

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine can be compared with other similar compounds, such as:

    rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.

    rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine: Lacks the ethoxy group, which can influence its chemical properties and applications.

    rac-(3aR,6aS)-2H,3H,3aH,4H,6aH-cyclopenta[b]furan-2-one: This compound has a different functional group, which can lead to different reactivity and uses.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of furan derivatives in scientific research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(3aR,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine

InChI

InChI=1S/C9H17NO2/c1-2-11-9-5-3-4-8(9,10)6-7-12-9/h2-7,10H2,1H3/t8-,9+/m1/s1

InChI Key

SUGDGIUXVDIHRQ-BDAKNGLRSA-N

Isomeric SMILES

CCO[C@]12CCC[C@]1(CCO2)N

Canonical SMILES

CCOC12CCCC1(CCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.